4-({(4-Carboxybutyl)[2-(5-Fluoro-2-{[4'-(Trifluoromethyl)biphenyl-4-Yl]methoxy}phenyl)ethyl]amino}methyl)benzoic Acid
Overview
Description
This compound, also known as BAY 60-2770 , is a potent and selective soluble guanylyl cyclase (sGC) heme-independent activator . It is structurally composed of fluoro and trifluoromethyl moieties . The empirical formula is C35H33F4NO5 and it has a molecular weight of 623.63 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a biphenyl group, a carboxybutyl group, and a methoxyphenylethylamino group attached to a benzoic acid core . The presence of fluorine and trifluoromethyl groups adds to the complexity of the structure .Physical And Chemical Properties Analysis
BAY 60-2770 is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Vasodilator Activity in Pulmonary and Systemic Vascular Beds
4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid, also known as BAY 60-2770, is identified as an activator of soluble guanylyl cyclase (sGC) that functions independently of nitric oxide (NO). It has been shown to have vasodilator activity in both pulmonary and systemic vascular beds. This activity is enhanced by agents such as ODQ and NOS inhibitors, suggesting its potential utility in conditions like pulmonary hypertension (Pankey et al., 2011).
Relaxation Effect in Rabbit Corpus Cavernosum
Another study explored the relaxation effect of BAY 60-2770 in rabbit corpus cavernosum (CC). This research is essential for understanding the pharmacological characteristics of sGC activators in different tissues and could have implications for conditions related to smooth muscle relaxation (Estancial et al., 2015).
Influence on Prostate Contractility
BAY 60-2770 has also been investigated for its effect on prostate smooth muscle contractility. Studies have shown that it can inhibit contractions in both human and rabbit prostate, which suggests potential applications in treating conditions like benign prostatic hyperplasia (Calmasini et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
BAY 60-2770 has shown potential in various medical applications. It provides cardioprotection and limits the infarct size in a rat ischemia-reperfusion model . It also ameliorates urethra dysfunction in high-fat fed obese mice . Furthermore, it has been reported to be effective in treating liver fibrosis and in lowering arterial pressures (both pulmonary and systemic) in animal studies . It elicits anti-aggregating and anti-adhesive effects on platelets and may have therapeutic potential to treat atherothrombotic events .
properties
IUPAC Name |
4-[[4-carboxybutyl-[2-[5-fluoro-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33F4NO5/c36-31-16-17-32(45-23-25-6-8-26(9-7-25)27-12-14-30(15-13-27)35(37,38)39)29(21-31)18-20-40(19-2-1-3-33(41)42)22-24-4-10-28(11-5-24)34(43)44/h4-17,21H,1-3,18-20,22-23H2,(H,41,42)(H,43,44) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQMDXFUKDWARU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCCCC(=O)O)CCC2=C(C=CC(=C2)F)OCC3=CC=C(C=C3)C4=CC=C(C=C4)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33F4NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1027642-43-8 | |
Record name | BAY 60-2770 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027642438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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